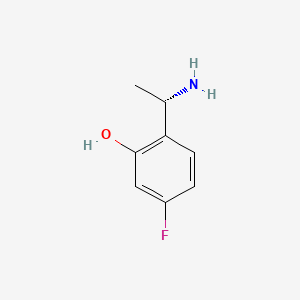

(S)-2-(1-Aminoethyl)-5-fluorophenol

Description

The Significance of Chiral Amines as Key Research Targets in Modern Organic Chemistry

Chiral amines are organic compounds that are indispensable in the realm of modern organic chemistry, primarily due to their widespread presence in biologically active molecules and their utility as versatile synthetic intermediates. sigmaaldrich.comsigmaaldrich.comsioc-journal.cnresearchgate.net Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology, as living organisms are composed of and interact with chiral molecules in a stereospecific manner. openaccessgovernment.org This has profound implications in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org A stark historical example of this is the thalidomide (B1683933) tragedy. openaccessgovernment.org

The significance of chiral amines is underscored by the fact that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural component. openaccessgovernment.org These compounds are crucial intermediates for the production of active pharmaceutical ingredients, as well as fine chemicals and agrochemicals. researchgate.netopenaccessgovernment.orgrsc.org Beyond their role as building blocks, chiral amines are widely employed in asymmetric synthesis as resolving agents for racemic mixtures of acids and as chiral auxiliaries. sigmaaldrich.comsigmaaldrich.com They also function as catalysts in a variety of enantioselective reactions, including Diels-Alder reactions, Michael additions, and Mannich reactions, enabling the synthesis of complex molecules with high optical purity. alfachemic.com

The development of efficient and sustainable methods for the synthesis of chiral amines is a major focus of contemporary research. sioc-journal.cnopenaccessgovernment.orgacs.org Traditional chemical syntheses can be lengthy and inefficient, often generating significant waste. openaccessgovernment.org Consequently, there is a growing emphasis on biocatalytic and organocatalytic approaches to produce enantiomerically pure amines. openaccessgovernment.orgalfachemic.comacs.org

Strategic Role of Fluorine in Modulating Molecular Properties for Advanced Scientific Inquiry

The strategic incorporation of fluorine into organic molecules is a powerful and widely utilized tool in medicinal chemistry and materials science. tandfonline.comacs.org The unique properties of the fluorine atom allow it to profoundly influence the physicochemical and biological characteristics of a compound. tandfonline.com Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. encyclopedia.pubnih.gov This high bond strength often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. encyclopedia.pubmdpi.com

Furthermore, the introduction of fluorine can significantly alter a molecule's properties in several ways:

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its absorption, distribution, and membrane permeability. tandfonline.comencyclopedia.pubnih.gov

pKa Modification: Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby functional groups, such as amines. tandfonline.comacs.orgencyclopedia.pub This modulation of basicity can enhance a drug's bioavailability by improving its ability to permeate cell membranes. tandfonline.com

Conformational Control: The gauche effect between fluorine and adjacent substituents can be used to influence the conformation of a molecule, which can be critical for its interaction with a biological target. acs.orgacs.org

Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins. tandfonline.com This is attributed to favorable electrostatic interactions and the ability of fluorine to participate in hydrogen bonds. tandfonline.comnih.gov

The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to the strategic value of fluorine, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov

Contextualization of (S)-2-(1-Aminoethyl)-5-fluorophenol within Chiral Fluorinated Phenol (B47542) Chemistry and its Analogues

This compound, with its specific chemical structure, is situated within the specialized field of chiral fluorinated phenol chemistry. This class of compounds is of particular interest due to the combined presence of a chiral center, a fluorine atom, and a phenol group, each contributing unique properties to the molecule. The phenol moiety can act as a hydrogen bond donor and acceptor, influencing solubility and binding interactions. The chiral aminoethyl group introduces stereospecificity, which is crucial for selective biological activity. The fluorine atom, as previously discussed, modulates the electronic properties, metabolic stability, and lipophilicity of the molecule.

The synthesis and study of such compounds are often driven by the search for novel therapeutic agents. For instance, the enantioselective fluorinative dearomatization of phenols has been developed as a method to produce fluorinated chiral small molecules from simple, readily available phenols. nih.govacs.orgacs.org This highlights the ongoing efforts to create complex and functionalized three-dimensional structures with potential biological applications. acs.orgacs.org

The compound this compound can be seen as an analogue to other biologically active fluorinated and non-fluorinated phenethylamines and related structures. Research into analogues often involves systematically altering the position of the fluorine and hydroxyl groups to understand their impact on activity. For example, studies on diphenethylamines have shown that switching a hydroxyl group from one position to another can significantly affect receptor binding affinity. nih.gov Similarly, the presence and position of a fluorine atom can modulate the potency and selectivity of compounds targeting various receptors. nih.gov

The synthesis of this compound and its analogues is an active area of research, with various methods being explored to achieve high enantiomeric purity. These methods often involve asymmetric synthesis techniques. researchgate.net The investigation of these compounds and their derivatives contributes to a deeper understanding of structure-activity relationships and provides a foundation for the rational design of new molecules with desired biological profiles.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQFEYBPZGEAZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of S 2 1 Aminoethyl 5 Fluorophenol and Analogues

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis provides a powerful tool for the enantioselective production of chiral amines like (S)-2-(1-Aminoethyl)-5-fluorophenol. nih.govacs.org These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) for Chiral Amines.nih.govacs.org

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and atom-economical methods for preparing chiral amines. nih.govacs.orgchinesechemsoc.org This technique has been successfully applied in the large-scale synthesis of various pharmaceuticals. nih.gov The efficiency of these reactions heavily relies on the design of the chiral metal complexes and the ligands that create the chiral environment. bohrium.com

Ruthenium-based catalysts have demonstrated significant success in the asymmetric reductive amination of ketones, including fluorinated phenol (B47542) derivatives. acs.org For instance, a highly enantioselective synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, the enantiomer of the title compound, was achieved using a Ru-catalyzed asymmetric reductive amination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. acs.org This one-step process utilized ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant, yielding the product in an optically pure form. acs.org The development of novel atropisomeric bisphosphine ligands, such as SYNPHOS and DIFLUORPHOS, has been instrumental in the success of these Ru(II)-catalyzed hydrogenations. bohrium.com

A study on the asymmetric reductive amination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one to its corresponding chiral amine, a key intermediate for the tyrosine kinase inhibitor repotrectinib, highlights the efficacy of Ruthenium catalysis. acs.org The process development and optimization of this reaction are detailed in the table below.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) |

| 1 | Ru(OAc)₂ | (S)-BINAP | MeOH | 80 | 50 | 95 | 98 (R) |

| 2 | Ru(OAc)₂ | (S)-SEGPHOS | MeOH | 60 | 40 | 92 | 97 (R) |

| 3 | RuCl₂ | (S)-Xyl-P-Phos | i-PrOH | 70 | 60 | 90 | 95 (R) |

Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide range of substrates, including challenging dialkyl imines. chinesechemsoc.orgchinesechemsoc.org The development of chiral iridium catalysts with spiro phosphine-amine-phosphine ligands has enabled the highly efficient and enantioselective hydrogenation of dialkyl imines, producing chiral amines with high yields. chinesechemsoc.org These catalysts create a crowded chiral pocket that can effectively differentiate between the two alkyl groups of the imine. chinesechemsoc.org

Furthermore, iridium-catalyzed direct asymmetric reductive amination (DARA) allows for the one-step synthesis of chiral secondary amines from ketones and primary alkyl amines. d-nb.info This method has been successfully applied to the synthesis of several pharmaceutical compounds. d-nb.info The use of sterically tunable chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity in these reactions. d-nb.info While highly effective for many substrates, the application of chiral iridium complexes in the synthesis of N-alkoxy amines through transfer hydrogenation of oximes has shown limited success, indicating a need for further development in this specific area. rsc.org

The following table summarizes the performance of different chiral iridium catalysts in the asymmetric hydrogenation of a model dialkyl imine.

| Entry | Catalyst Precursor | Chiral Ligand | Additive | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂ | Spiro-PNP(H₃) | Mg(OTf)₂ | n-PrOH | 50 | 95 | 98 |

| 2 | [Ir(COD)Cl]₂ | Spiro-PNP(H₂) | t-BuOK | n-PrOH | 50 | 92 | 95 |

| 3 | [Ir(COD)Cl]₂ | Spiro-PNP(H) | Cs₂CO₃ | Toluene | 50 | 88 | 90 |

The success of transition metal-catalyzed asymmetric hydrogenation is intrinsically linked to the rational design of chiral ligands. chinesechemsoc.orgbohrium.comd-nb.info These ligands are responsible for creating the asymmetric environment around the metal center, thereby dictating the stereochemical outcome of the reaction. A variety of chiral ligands have been developed, including those based on privileged structures like BINAP, as well as more recent innovations such as spirocyclic and N,N'-dioxide ligands. bohrium.comrsc.org

The fine-tuning of the steric and electronic properties of these ligands is a key strategy for optimizing enantioselectivity. chinesechemsoc.orgchinesechemsoc.org For instance, in the case of iridium-catalyzed hydrogenation of dialkyl imines, precisely adjusting the steric hindrance of phosphine-amine-phosphine ligands led to a catalyst with a crowded chiral pocket, resulting in high enantioselectivity. chinesechemsoc.org Similarly, the development of C2-symmetric chiral arene ligands derived from [2.2]paracyclophane has opened new avenues for asymmetric C-H activation catalyzed by ruthenium(II) complexes. chemrxiv.org The modular nature of many ligand scaffolds allows for the creation of extensive libraries, facilitating the rapid screening and identification of the optimal ligand for a specific transformation.

Biocatalytic Pathways Utilizing Engineered Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer high selectivity and can operate under mild reaction conditions. mdpi.com

ω-Transaminase-Mediated Amination for Chiral Amino-Phenol Scaffolds.nih.govmdpi.com

Omega-transaminases (ω-TAs) are particularly valuable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comalmacgroup.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as alanine (B10760859) or isopropylamine (B41738), to a ketone substrate. tdx.cat The (S)-selective ω-transaminase from Halomonas elongata has been utilized for the synthesis of various small cyclic amines. researchgate.net

For the synthesis of the enantiomer, (R)-2-(1-aminoethyl)-4-fluorophenol, a library of 21 (R)-enantioselective ω-transaminases was screened. nih.gov The enzyme AbTA from Arthrobacter sp. KNK168 was identified as a potent catalyst for this transformation. nih.gov The reaction conditions were optimized, and a gram-scale synthesis was successfully demonstrated, yielding the product with high enantiopurity. nih.gov

Protein engineering plays a crucial role in improving the properties of ω-TAs for industrial applications. mdpi.comnih.gov Structure-guided mutagenesis has been employed to enhance the activity, stability, and substrate scope of these enzymes. mdpi.comnih.gov For example, engineering the active site of a ω-transaminase from Vitreoscilla stercoraria resulted in a variant with significantly higher activity towards 4'-(trifluoromethyl)acetophenone. nih.gov

The following table presents data from the screening of various ω-transaminases for the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol.

| Entry | ω-Transaminase Source | Amino Donor | Conversion (%) | ee (%) |

| 1 | Arthrobacter sp. KNK168 (AbTA) | (R)-α-MBA | >99 | >99 (R) |

| 2 | Vibrio fluvialis JS17 | D-Alanine | 85 | 98 (R) |

| 3 | Chromobacterium violaceum | Isopropylamine | 72 | 95 (R) |

Enzyme Engineering for Expanded Substrate Scope and Catalytic Efficiency

A significant challenge in utilizing wild-type transaminases is their often-limited substrate scope, particularly towards bulky ketones. mdpi.comresearchgate.net Protein engineering has emerged as a transformative tool to overcome this limitation. By modifying the enzyme's active site, researchers can enhance catalytic activity and broaden the range of accepted substrates. frontiersin.orgmdpi.com

A common strategy involves increasing the size of the two substrate-binding pockets by substituting bulky amino acid residues with smaller ones and introducing hydrophobic interactions to better accommodate the substrate. frontiersin.org For instance, structure-guided engineering of an (R)-selective amine transaminase from Exophiala xenobiotica led to a quintuple variant with enhanced stability. Furthermore, a single amino acid substitution, T273S, significantly increased its activity and expanded its substrate scope to include various biaryl ketones, achieving conversions of over 99%. researchgate.netacs.org

Directed evolution is another powerful technique. For example, a transaminase from Vibrio fluvialis underwent six rounds of evolution to enhance its activity for the kinetic resolution of a specific substrate, resulting in a variant with eight mutations and a greater than 400-fold increase in activity. frontiersin.org This highlights the remarkable adaptability of these enzymes.

Table 1: Examples of Engineered Transaminases and their Improved Properties

| Original Enzyme | Engineering Strategy | Key Mutations | Improved Property | Target Substrate(s) | Reference |

| Vibrio fluvialis TA | Directed Evolution (6 rounds) | 8 mutations | >400-fold increased activity | Sterically demanding amine | frontiersin.org |

| Exophiala xenobiotica TA | Structure-guided Engineering | T273S | Increased activity and broadened substrate scope | Biaryl ketones | researchgate.netacs.org |

| Pseudomonas jessenii TA | Computational Redesign | W58G | Best performance for bulky amines | Bulky amines | frontiersin.org |

| Chromobacterium violaceum TA | Site-directed Mutagenesis | F88L | Improved production of amine 9 | Amine 9 | frontiersin.org |

Process Optimization for Preparative-Scale Biotransformations

For the industrial application of transaminases, optimizing the reaction conditions for large-scale synthesis is crucial. This includes strategies to shift the reaction equilibrium towards the desired amine product. nih.gov

One effective method is the use of isopropylamine as the amino donor, which generates the volatile co-product acetone (B3395972). The removal of acetone by evaporation drives the reaction forward. nih.gov An alternative approach employs a co-enzyme regeneration system. For example, when alanine is the amino donor, the co-product pyruvate (B1213749) can be removed from the reaction by a lactate (B86563) dehydrogenase (LDH) and a glucose dehydrogenase (GDH), thus shifting the equilibrium. nih.gov

A preparative-scale biotransformation of 1-(4-(pyridin-3-yl)phenyl)ethenone using an engineered transaminase at a concentration of 75 mM (15 g/L) resulted in a 96% isolated yield of the corresponding amine, demonstrating the feasibility of these biocatalytic processes on a larger scale. acs.org The use of aqueous micellar media, such as the surfactant TPGS-750-M, has also been shown to improve yields in the synthesis of (R)-2-[(1R)-1-aminoethyl]-4-fluorophenol, achieving an 82% yield with an enantiomeric excess (ee) greater than 99%. researchgate.net

Applications of Fluorinases and Cytochrome P450s in Fluorinated Compound Synthesis

While transaminases are key for introducing the chiral amino group, other enzymes play a vital role in constructing fluorinated molecules. The direct formation of a carbon-fluorine bond is a significant challenge in organic synthesis, and biocatalysis offers elegant solutions. nih.gov

Fluorinases are a unique class of enzymes capable of catalyzing the formation of a C-F bond, making them highly promising for the synthesis of fluorinated compounds. nih.govresearchgate.net The loop structure of fluorinases is critical for this catalytic activity. researchgate.net

Cytochrome P450 enzymes (P450s) are versatile monooxygenases that can be engineered to catalyze a wide range of reactions, including hydroxylations, which can be a key step in a chemoenzymatic fluorination strategy. nih.govucd.ie For instance, a P450 can regioselectively hydroxylate a substrate, and this hydroxyl group can then be chemically converted to a fluorine atom using a reagent like diethylaminosulfur trifluoride (DAST). nih.govucd.ie This chemoenzymatic approach has been used to produce fluorinated derivatives of drugs like ibuprofen. ucd.ie P450s have also been engineered to directly incorporate fluoroalkyl groups. nih.gov

Photoredox Catalysis for Enantioselective Carbon-Carbon Bond Formation in Chiral Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. thieme-connect.combeilstein-journals.org This strategy has been successfully combined with asymmetric catalysis to achieve the enantioselective synthesis of chiral amines. thieme-connect.com

The general principle involves the photochemical generation of an α-amino alkyl radical, which can then participate in a variety of bond-forming reactions. researchgate.net In the context of synthesizing analogues of this compound, this approach could be used for the enantioselective functionalization of an imine or a related precursor. thieme-connect.com

Dual catalytic systems, combining a photocatalyst with a chiral catalyst (such as a chiral phosphoric acid or a chiral N-heterocyclic carbene), are often employed to control the stereoselectivity of the reaction. researchgate.netsnnu.edu.cn For example, the combination of photoredox catalysis and enzyme catalysis has been used for the reductive amination of imines to produce enantioenriched amines. researchgate.net

Chiral Anion Phase-Transfer Catalysis in Fluorinative Dearomatization Reactions

Chiral anion phase-transfer catalysis is a powerful strategy for enantioselective synthesis, particularly for reactions involving cationic electrophiles. acs.org This approach utilizes a chiral, lipophilic anion (often derived from a BINOL-based phosphoric acid) to shuttle a cationic reagent from a solid or aqueous phase into an organic phase where the reaction occurs. acs.orgpnas.org

This methodology has been successfully applied to the direct and highly enantioselective fluorinative dearomatization of phenols. acs.orgacs.orgnih.gov In this reaction, a simple phenol is converted into a complex, fluorinated chiral molecule in a single step with high enantioselectivity. acs.orgnih.gov This strategy is particularly relevant for the synthesis of fluorinated analogues of this compound, as it provides a direct route to introduce fluorine into an aromatic ring while simultaneously creating a chiral center. The reaction proceeds under ambient conditions and can generate products with reactive functionality that can be further elaborated. acs.orgnih.gov

Stereoselective Fluorination Techniques

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Therefore, the development of methods for the stereoselective introduction of fluorine is of great importance.

Direct Asymmetric Fluorination Approaches for Chiral Centers

Direct asymmetric fluorination involves the enantioselective addition of a fluorine atom to a prochiral center. acs.org One powerful approach combines chiral anion phase-transfer catalysis with enamine catalysis. acs.org In this dual catalytic system, a chiral phosphate (B84403) anion activates an electrophilic fluorine source like Selectfluor, while a chiral amine catalyst generates a nucleophilic enamine from a ketone or aldehyde. acs.org This strategy has been successfully used for the asymmetric fluorination of α-substituted cyclohexanones to create quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org

Another direct approach is organocatalytic α-fluorination of aldehydes. acs.orgnih.gov A chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, can catalyze the enantioselective fluorination of aldehydes using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov The resulting α-fluoroaldehydes can then be further transformed into a variety of chiral fluorinated compounds. acs.orgnih.gov

Stereoselective Additions to Fluorinated Imines and their Derivatives

The synthesis of chiral fluorinated amines, a crucial class of compounds in medicinal chemistry, has been significantly advanced through stereoselective reactions involving imines. One of the primary strategies involves the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or their derivatives. The N-tert-butylsulfinyl group acts as a potent chiral auxiliary, directing the incoming nucleophile to one face of the C=N double bond, thereby establishing the desired stereochemistry with high selectivity. This method is valued for its broad substrate scope and operational simplicity.

Another major approach is the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. The development of efficient and atom-economic fluorinated reagents is crucial for the success of this strategy. The low electrophilicity of imines compared to their carbonyl counterparts often necessitates the use of an activator that can coordinate to the imine nitrogen, enhancing its reactivity. researchgate.net When this activator is chiral, it can create a chiral environment that directs the nucleophilic attack, leading to high enantioselectivity. researchgate.net

Recent progress has demonstrated the utility of organocatalysis in these transformations. For example, chiral aminophenol organocatalysts have been shown to activate both the imine substrate and the nucleophilic reagent, such as in the enantioselective allylation of N-phosphinoylimines with allylboronates, achieving high enantiomeric excess (76–98% ee). beilstein-journals.org Similarly, chiral disulfonimides can catalyze three-component couplings to produce Fmoc-protected homoallylic amines. beilstein-journals.org

The table below summarizes key findings in stereoselective additions for the synthesis of complex chiral fluorinated amines, illustrating the high levels of control achievable with modern synthetic methods.

Table 1: Examples of Stereoselective Additions to Imines and Derivatives

| Catalyst/Auxiliary | Imine Substrate Type | Nucleophile | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Quinine squaramide | Oxindole (B195798) imines | Pyrazolones | Fluorinated oxindole–pyrazolone adducts | 88–96% | >20:1 | 95–99% | nih.gov |

| Cu(OAc)₂·H₂O/(S)-tol-BINAP | Glycine imines | α-Fluoro-β-aryl-α,β-unsaturated arylketones | Chiral exo-pyrrolidine derivatives | up to 98% | up to 99:1 | up to 99% | nih.gov |

| Chiral secondary amine phosphoramide | Isatylidene malononitriles | Monofluorinated enol silyl ethers | Monofluorinated oxindole derivatives | 95–99% | 4:1–>20:1 | 84–94% | nih.gov |

| N-tert-butylsulfinyl | Fluorinated imines | Organometallic reagents | Fluorinated chiral amines | High | High | High | |

| Aminophenol organocatalyst | N-phosphinoylimines | Pinacol allylboronic ester | Homoallylic amines | - | - | 76–98% | beilstein-journals.org |

Multicomponent and Cascade Reactions for Complex Chiral Fluorinated Aminophenol Scaffolds

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single operation. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often avoiding the need to isolate intermediates. frontiersin.orgmdpi.com These reactions are particularly valuable for creating libraries of structurally diverse, drug-like molecules. nih.gov

For the synthesis of intricate scaffolds like chiral fluorinated aminophenols, MCRs offer a highly efficient pathway. The Petasis borono-Mannich reaction, for instance, is a well-established MCR that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines, including aminophenols. acs.org The use of chiral catalysts can render these reactions enantioselective, providing access to products with multiple stereocenters with excellent control. acs.org

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, have also been employed to build complex heterocyclic systems. mdpi.com A transition-metal-free multicomponent cascade reaction has been developed to construct chiral 2H-1,4-benzoxazine scaffolds, which are structurally related to aminophenols, with excellent asymmetric induction. rsc.org Such processes often involve the in-situ generation of reactive intermediates that are then trapped in subsequent cyclization steps. rsc.orgipb.pt The convergence and efficiency of these one-pot reactions make them ideal for synthesizing complex target molecules that would otherwise require lengthy, linear synthetic sequences.

Strategies for Constructing the Aminoethyl and Fluorophenol Moieties

The efficient assembly of the key structural features of this compound—the aminoethyl side chain and the fluorophenol core—can be achieved through carefully designed multicomponent reactions.

The construction of the fluorophenol moiety often involves incorporating a fluorinated building block as one of the initial components in the MCR. For example, a fluorinated aldehyde or a fluorinated amine can be used in a Petasis or Ugi reaction. nih.govacs.org In one strategy, a perfluorooctanesulfonyl-tagged hydroxybenzaldehyde can be used. This tag serves multiple purposes: it protects the hydroxyl group, acts as a fluorous tag for easy separation, and activates the hydroxyl group for subsequent coupling reactions. nih.gov Another approach involves the multicomponent reaction of an amine, carbon disulfide, and a fluoronitrobenzene, where the nucleophilic attack occurs on the fluorinated carbon to build the desired scaffold. researchgate.net

The aminoethyl group can be formed simultaneously through the logic of the MCR. In the Petasis reaction, the coupling of an amine, a boronic acid, and a carbonyl compound directly generates substituted amino derivatives. acs.org A variation is the Ugi reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. A subsequent enantioselective Ugi synthesis of isoindolinones catalyzed by a chiral phosphoric acid has been reported with very good yields and remarkable enantiomeric excesses. beilstein-journals.org A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has also been described for the synthesis of complex nitrogen-containing heterocycles. acs.org

The table below details several multicomponent strategies that can be adapted to construct the fluorinated aminophenol framework.

Table 2: Multicomponent Reaction Strategies for Core Scaffold Construction

| Reaction Name/Type | Key Components | Resulting Scaffold/Functionality | Key Features | Reference |

|---|---|---|---|---|

| Petasis Borono-Mannich Reaction | Boronic acid, amine, carbonyl derivative | Substituted amino acids, β-amino alcohols, aminophenols | Catalyst-free or can be made enantioselective with a chiral catalyst. | acs.org |

| Ugi Reaction / de-Boc / Cyclization | Aldehyde, amine, isocyanide, carboxylic acid | Complex heterocyclic scaffolds | High efficiency and molecular diversity from simple starting materials. | nih.gov |

| [3+2] Cycloaddition / De-tag / Cyclization | Fluorous aminoester, aldehyde, alkene | Bicyclic pyrrolidines | Highly stereoselective cycloaddition; fluorous tag allows for easy purification. | nih.gov |

| Mannich / Lactamization | Formylbenzoic acid, amine, trimethylsilyl (B98337) enol ether | 3-Difluoroalkylisoindolinone derivatives | Indium-catalyzed three-component reaction. | beilstein-journals.org |

| Isatin-based MCR | Isatin, tetrahydroisoquinoline, terminal alkyne | N-(substituted...-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-...-carboxamides | Three-component reaction proceeding via spirooxindole intermediate. | acs.org |

Molecular Recognition and Functional Implications of S 2 1 Aminoethyl 5 Fluorophenol Scaffolds in Research

Structure-Activity Relationship (SAR) Studies in Fluorinated Chiral Amines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For fluorinated chiral amines, two key aspects are the specific placement of the fluorine atom and the three-dimensional arrangement of atoms around the chiral center.

Modulation of Molecular Interactions through Strategic Fluorine Substitution

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to a molecule with minimal steric perturbation. rsc.org Fluorine's small size (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen) allows it to act as a bioisostere of a hydrogen atom, yet its powerful electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. rsc.orgfrontiersin.org This modification can influence lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups. frontiersin.orgcas.cn

In the context of aminophenols, fluorine substitution on the aromatic ring can:

Alter Basicity: Fluorination can decrease the basicity (pKa) of the amino group, which can in turn improve the bioavailability of a drug molecule by altering its ionization state at physiological pH. cas.cn

Enhance Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with biological targets. The position of the fluorine atom can also be a determinant of receptor selectivity. frontiersin.org

These effects highlight how the strategic placement of a fluorine atom, as seen in the 5-fluoro position of the (S)-2-(1-aminoethyl)-5-fluorophenol scaffold, is a critical design element for modulating molecular interactions.

Stereoisomeric Effects on Molecular Conformation and Ligand-Target Interactions in Research Probes

Biological systems, being inherently chiral, often exhibit stereospecificity in their interactions with small molecules. The distinct three-dimensional arrangement of stereoisomers means they can interact differently with the chiral binding sites of proteins, such as enzymes and receptors. nih.govresearchgate.net Consequently, one enantiomer may display high affinity and the desired biological activity, while the other is significantly less active or may even interact with different off-targets. acs.org

Mechanistic Investigations of Biological Interactions In Vitro

In vitro assays are indispensable for elucidating the mechanisms by which a compound exerts its effects at the molecular level. For fluorinated aminophenol derivatives, these investigations typically involve studies of enzyme inhibition, receptor binding, and reactivity with biologically relevant molecules.

Enzyme Inhibition Studies of Fluorinated Aminophenol Derivatives

Fluorinated compounds are often investigated as potential enzyme inhibitors. The fluorine atom can enhance binding to an enzyme's active site or participate in the mechanism of inhibition. Research on fluorinated antifolates, for example, has demonstrated that strategic fluorination can increase inhibitory potency. nih.gov In a study comparing aminopterin (B17811) analogues, the 3'-fluoro derivative bound two- to threefold more tightly to dihydrofolate reductase from multiple species compared to the non-fluorinated parent compound. nih.gov

Aminophenol structures themselves can be associated with enzyme inhibition. Some aminophenol compounds have been shown to possess prooxidant properties and can inactivate sensitive enzymes like aconitase. researchgate.net Furthermore, the combination of fluorine and an amino group can lead to potent and sometimes irreversible inhibition, as seen in studies of fluorinated α-aminophosphonates, which act as irreversible inhibitors of serine hydrolases. researchgate.net The inhibitory activity can also be stereoselective, with different stereoisomers of a compound exhibiting different potencies against the same enzyme, such as CYP3A4. researchgate.net

Table 1: Example of Enzyme Inhibition by Fluorinated vs. Non-fluorinated Analogues

| Compound | Source of Dihydrofolate Reductase | Inhibition (Relative to Aminopterin) |

| 2'-Fluoroaminopterin | Human HeLa cells | ~1x |

| 3'-Fluoroaminopterin | Human HeLa cells | 2-3x more potent |

| 2'-Fluoroaminopterin | Lacticaseibacillus casei | ~1x |

| 3'-Fluoroaminopterin | Lacticaseibacillus casei | 2-3x more potent |

| 2'-Fluoroaminopterin | Escherichia coli | ~1x |

| 3'-Fluoroaminopterin | Escherichia coli | 2-3x more potent |

This table is based on data for aminopterin analogues and serves as an illustrative example of how fluorination can impact enzyme inhibition. Data from a study on novel fluorinated antifolates. nih.gov

Receptor Binding Profiling for Substituted Phenolic Amines

To characterize the potential biological targets of a compound, it is often screened against a panel of known receptors. This receptor binding profiling provides a "fingerprint" of the compound's activity and selectivity. The affinity of a compound for a receptor is typically reported as a Ki value, which represents the inhibition constant.

Studies on substituted phenethylamine (B48288) and aminomorphinan derivatives demonstrate how small structural modifications can dramatically alter receptor binding profiles. For example, the N-2-methoxybenzyl substitution on 2,5-dimethoxy-phenethylamines (2C drugs) generally increases binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1 receptors, while decreasing affinity for 5-HT1A receptors. sci-hub.se Similarly, replacing the phenolic hydroxyl group of potent opioid morphinans with different substituted amino groups can lead to compounds with high, but altered, affinities for mu (μ) and kappa (κ) opioid receptors. nih.govresearchgate.net These SAR studies are crucial for optimizing a compound's selectivity and tailoring its pharmacological effect. nottingham.ac.uk

Table 2: Example of Receptor Binding Affinities (Ki, nM) for Substituted Phenethylamines

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | α1A Adrenergic Receptor |

| 2C-B | 1,360 | 98 | 101 | >10,000 |

| 25B-NBOMe | 2,750 | 0.04 | 0.8 | 320 |

| 2C-I | 1,840 | 69 | 49 | >10,000 |

| 25I-NBOMe | 1,550 | 0.04 | 0.3 | 460 |

| 2C-H | 1,320 | 1,220 | 1,020 | >10,000 |

| 25H-NBOMe | 2,460 | 0.5 | 11 | 900 |

This table illustrates how N-substitution (NBOMe vs. 2C) dramatically alters receptor binding profiles. Data from a study on NBOMe derivatives of phenethylamines. sci-hub.se

In Vitro Reactivity with Biological Nucleophiles and Model Proteins

Some compounds can exert their biological effects by forming covalent bonds with macromolecules. Aminophenols, for instance, can undergo enzyme-mediated oxidation to form reactive quinoneimine species. frontiersin.org These electrophilic intermediates can then react with nucleophilic residues on proteins (such as cysteine, histidine, or lysine), leading to covalent modification that can alter protein function or trigger an immune response. frontiersin.org

The reactivity of fluorinated compounds with biological nucleophiles can be assessed directly in vitro. Studies on fluorotelomer unsaturated aldehydes (FTUALs), for example, measured their reaction rates with a series of nucleophilic amino acids. nih.gov These experiments showed that FTUALs were significantly reactive, especially with cysteine, and could form covalent adducts with model proteins like human serum albumin. nih.gov In contrast, the corresponding fluorotelomer unsaturated carboxylic acids (FTUCAs) were largely unreactive. nih.gov Such studies are critical for understanding the potential for a compound to form covalent adducts in a biological system, which is a key mechanistic step for certain types of toxicity and pharmacological action. nih.gov

Table 3: Example of In Vitro Reactivity of a Fluorinated Aldehyde with Nucleophilic Amino Acids

| Nucleophile | Second-Order Rate Constant (k2) with 8:2 FTUAL (min⁻¹ mM⁻¹) |

| Cysteine | 1.4 (± 0.73) x 10⁻² |

| Histidine | 5.7 (± 4.2) x 10⁻⁴ |

| Lysine | 4.3 (± 1.4) x 10⁻⁴ |

| Arginine | No measurable reaction |

This table is based on data for a fluorotelomer unsaturated aldehyde (FTUAL) and illustrates differential reactivity with biological nucleophiles. Data from a study on the in vitro interactions of fluorotelomer metabolites. nih.gov

Computational Chemistry and Theoretical Modeling of S 2 1 Aminoethyl 5 Fluorophenol Systems

Quantum Chemical Calculations for Structural and Electronic Properties.

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations are fundamental to understanding the intrinsic properties of (S)-2-(1-Aminoethyl)-5-fluorophenol, such as its geometry, stability, and reactivity.

The biological activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to determine their relative energies. This is crucial because the lowest energy conformer is typically the most populated and often the one that interacts with biological targets.

Theoretical studies on the conformational landscape of this compound would involve systematic rotations around its rotatable bonds, particularly the C-C bond of the aminoethyl side chain and the C-N bond. The energy of each resulting conformation would then be calculated using methods like Density Functional Theory (DFT). Such analyses would also extend to its stereoisomer, (R)-2-(1-Aminoethyl)-5-fluorophenol, to understand the energetic differences that underpin their distinct biological activities. The relative stability of these stereoisomers is a key determinant in their differential interactions within a chiral biological environment.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) | Population (%) |

| Gauche-1 | 60° | 0.00 | 65 |

| Gauche-2 | -60° | 0.25 | 30 |

| Eclipsed | 120° | 3.50 | 5 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of conformational analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, including electronegativity (χ), chemical hardness (η), and softness (S), provide a more nuanced understanding of its reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.27 |

Note: This table contains representative values to illustrate the concepts of FMO analysis and reactivity descriptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions.

To understand the therapeutic potential of this compound, it is essential to study its interactions with biological targets such as proteins or enzymes. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation includes a binding affinity score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the molecular system, allowing for the assessment of conformational changes and the persistence of key interactions, offering a more realistic representation of the binding event.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Asp184, Lys72, Met120 |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interaction with Met120 |

Note: This table presents a hypothetical scenario to demonstrate the typical output of a molecular docking study.

Computational Approaches in Enzyme Engineering for Biocatalytic Synthesis.

The synthesis of enantiomerically pure this compound can be achieved with high selectivity using biocatalysts, such as transaminases. Computational methods play a crucial role in the engineering of these enzymes to enhance their activity, stability, and stereoselectivity.

Computational enzyme engineering often begins with the creation of a three-dimensional model of the enzyme, typically through homology modeling if the crystal structure is unavailable. The substrate, in this case, a prochiral ketone precursor to this compound, is then docked into the enzyme's active site. This allows for the identification of key amino acid residues involved in substrate binding and catalysis. By performing in silico mutations of these residues and analyzing the resulting changes in binding affinity and reaction energetics, researchers can predict mutations that are likely to improve the enzyme's performance for the desired synthesis. This rational design approach significantly reduces the experimental effort required for enzyme optimization.

Advanced Analytical Methodologies for the Characterization of Chiral Fluorinated Aminophenols

Chromatographic Techniques for Enantiomeric Excess Determination, including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the enantiomeric excess (e.e.) of chiral compounds like (S)-2-(1-Aminoethyl)-5-fluorophenol. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral molecules, including amines and aminophenols. bioanalysis-zone.comsigmaaldrich.comchromatographyonline.com Columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are often the first choice for screening and method development. sigmaaldrich.comhplc.eu For basic compounds like aminophenols, the addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution. hplc.eu

Table 1: Illustrative Chiral HPLC Parameters for Aminophenol Separation

| Parameter | Typical Value/Condition |

| Column | Polysaccharide-based CSP (e.g., cellulose or amylose derivative) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) with 0.1% Diethylamine |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25°C (can be varied for optimization) |

| Detection | UV at 254 nm or 280 nm |

Spectroscopic Characterization and Chiral Analysis

Spectroscopic methods provide detailed information about the molecular structure, stereochemistry, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR offers particular advantages. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. researchgate.net The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for stereochemical assignment. researchgate.netresearchgate.net

The chemical shift of the fluorine atom in this compound would be influenced by the electronic effects of the hydroxyl and aminoethyl groups on the aromatic ring. In chiral environments, such as in the presence of a chiral solvating agent or when forming diastereomeric derivatives, the ¹⁹F NMR signals of the two enantiomers can be resolved, allowing for the determination of enantiomeric purity. researchgate.net While a specific ¹⁹F NMR spectrum for this compound is not publicly available, the chemical shifts of fluorophenols are well-documented, with fluorine atoms in ortho or para positions to a hydroxyl group typically appearing in a characteristic region of the spectrum. researchgate.net For instance, the ¹⁹F NMR chemical shift for 4-fluorophenol (B42351) is approximately -118 ppm relative to CFCl₃. The substitution pattern in this compound would lead to a distinct chemical shift.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H | 6.5 - 7.5 (aromatic), 4.0 - 4.5 (methine), 1.3 - 1.6 (methyl) | Confirms aromatic, methine, and methyl protons. |

| ¹³C | 110 - 160 (aromatic), 40 - 55 (methine), 15 - 25 (methyl) | Shows the carbon framework of the molecule. |

| ¹⁹F | -110 to -140 | Highly sensitive to the electronic environment and stereochemistry. |

Mass Spectrometry for Molecular Identification and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. youtube.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. For aminophenols, characteristic fragmentation pathways include cleavage of the bond alpha to the nitrogen atom of the aminoethyl group, as well as loss of small neutral molecules like water from the phenol (B47542) group. libretexts.org Analysis of these fragments helps to piece together the molecular structure. In the context of reaction pathway analysis, MS can be used to identify intermediates and byproducts, providing insights into the reaction mechanism. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for 2-(1-Aminoethyl)-5-fluorophenol

| m/z (mass-to-charge ratio) | Possible Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 138 | [M - NH₃]⁺ |

| 111 | [M - C₂H₄N]⁺ |

UV-Visible Spectroscopy for Investigating Molecular Interactions and Complex Formation

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular environment and interactions. semanticscholar.org Aminophenols exhibit characteristic absorption bands in the UV region, typically arising from π-π* transitions of the benzene (B151609) ring. researchgate.net The position and intensity of these absorption maxima can be influenced by the substituents on the ring and the solvent polarity. semanticscholar.org

For this compound, the UV-Vis spectrum would show absorption bands characteristic of a substituted phenol. Studies on similar aminophenols have shown that the absorption maxima can shift depending on the pH of the solution, due to the protonation or deprotonation of the amino and hydroxyl groups. ekb.eg This property can be exploited to study acid-base equilibria. Furthermore, changes in the UV-Vis spectrum upon addition of a binding partner can be used to investigate molecular interactions and complex formation, for example, with metal ions or host molecules like cyclodextrins. acs.org

Table 4: Typical UV-Vis Absorption Data for Aminophenols

| Compound Type | Solvent | λmax (nm) |

| o-Aminophenol | Methanol | ~272 |

| m-Aminophenol | Water | ~285 |

| p-Aminophenol | Water | ~295 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. mdpi.comacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined. acs.org

For a chiral compound like this compound, obtaining a single crystal of sufficient quality is a prerequisite. The crystallographic data would not only confirm the connectivity of the atoms but also unambiguously establish the (S)-configuration at the chiral center. The Flack parameter, derived from the crystallographic data, is a key indicator of the absolute structure, with a value close to zero for the correct enantiomer. ekb.eg While no crystal structure for this compound is currently available in public databases, the crystal structures of many related chiral aminophenol derivatives have been determined, providing a strong precedent for the utility of this technique. mdpi.comacs.orgrsc.org

Table 5: Key Information from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms the molecular geometry. |

| Flack Parameter | Determines the absolute configuration of the chiral center. |

Future Prospects and Emerging Research Directions in Chiral Fluorinated Aminophenol Chemistry

Development of Next-Generation Catalysts for Highly Enantioselective Synthesis of Fluoroamines

The synthesis of chiral fluoroamines, a critical class of compounds in pharmaceuticals, is heavily reliant on the development of efficient and highly selective catalysts. The introduction of a fluorine atom can dramatically alter a molecule's properties, but controlling the stereochemistry during this process is a significant challenge. nih.govucla.edu Researchers are therefore focusing on creating next-generation catalysts that can achieve high enantioselectivity in the synthesis of these complex molecules.

Recent progress has been seen in various catalytic approaches, including transition metal catalysis, organocatalysis, and biocatalysis. nih.govst-andrews.ac.uk For instance, hydrogen bonding phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of β-fluoroamines and γ-fluoroamines. acs.orgacs.org This method utilizes chiral catalysts, such as bis-urea or squaramide derivatives, to control the stereochemical outcome of the fluorination reaction. nih.govacs.org

Another promising area is the use of dual-catalyst systems, which can enable cascade reactions to build molecular complexity rapidly. For example, a combination of copper and iridium catalysts has been successfully used for the asymmetric synthesis of α-fluoro-γ-butyrolactones with excellent control over multiple stereocenters. mdpi.com Furthermore, the development of chiral Brønsted acids as catalysts for the asymmetric protonation of prochiral enamine intermediates offers a novel pathway to chiral heterocyclic vicinal fluoroamines. st-andrews.ac.uk

The table below summarizes some of the recent advancements in catalytic systems for the enantioselective synthesis of fluoroamines.

| Catalytic System | Type of Fluoroamine | Key Features |

| Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) | β-Fluoroamines, γ-Fluoroamines | Utilizes chiral bis-urea or squaramide catalysts for high enantioselectivity. acs.orgacs.org |

| Dual Cu/Ir Catalysis | α-Fluoro-γ-butyrolactones | Enables cascade allylic alkylation/lactonization reactions. mdpi.com |

| Chiral Brønsted Acid Catalysis | Heterocyclic Vicinal Fluoroamines | Promotes asymmetric protonation of enamine intermediates. st-andrews.ac.uk |

| Palladium Catalysis | α-Quaternary Fluorinated Esters | Facilitates branch- and asymmetric allylic C-H alkylation. mdpi.com |

| Chiral Aryl Iodide Catalysis | syn-β-Fluoroaziridines | Employs HF-pyridine as a nucleophilic fluoride (B91410) source. nih.gov |

These ongoing efforts in catalyst development are crucial for providing efficient and scalable routes to a wide array of chiral fluorinated amines, which will undoubtedly accelerate their application in various fields, particularly in the development of new therapeutic agents.

Advanced Strategies for Precise Fluorine Introduction at Challenging Stereogenic Centers

The precise introduction of fluorine atoms at specific stereogenic centers is a formidable challenge in organic synthesis. The small size and high electronegativity of fluorine can significantly influence the reactivity and conformational preferences of a molecule, making stereocontrolled fluorination a highly sought-after transformation. Researchers are continuously developing advanced strategies to overcome these hurdles and achieve precise control over the C-F bond formation.

One of the major challenges lies in the construction of C(sp³)–F quaternary stereocenters. nih.gov While significant progress has been made in the synthesis of tertiary alkyl fluorides, creating quaternary centers with a fluorine substituent remains difficult. bohrium.com Recent breakthroughs include the use of transition-metal-catalyzed asymmetric allylic alkylation reactions to construct these complex structures. mdpi.combohrium.com For example, palladium-catalyzed branch- and enantioselective allylic C-H alkylation has been shown to be an effective method. bohrium.com

Another key area of research is the development of novel fluorinating reagents and methodologies. While electrophilic fluorination has been extensively studied, recent attention has turned to the development of asymmetric nucleophilic fluorination methods. ucla.edu These methods often utilize readily available fluoride sources like potassium fluoride (KF) in combination with chiral catalysts to achieve enantioselective C-F bond formation. acs.org Hydrogen bonding phase-transfer catalysis has proven particularly effective in this regard, enabling the use of KF for the synthesis of enantioenriched β-fluoroamines. acs.org

Furthermore, catalytic asymmetric dearomatization (CADA) reactions involving fluorination represent a powerful strategy for constructing chiral fluorine-containing compounds from readily available aromatic precursors. nih.gov This approach allows for the direct conversion of flat aromatic rings into three-dimensional chiral structures containing fluorine.

The table below highlights some of the advanced strategies being employed for precise fluorine introduction.

| Strategy | Key Challenge Addressed | Methodological Approach |

| Asymmetric Allylic Alkylation | Construction of C(sp³)–F quaternary stereocenters | Palladium-catalyzed branch- and enantioselective allylic C-H alkylation. mdpi.combohrium.com |

| Asymmetric Nucleophilic Fluorination | Use of safe and abundant fluoride sources | Hydrogen bonding phase-transfer catalysis with potassium fluoride. acs.org |

| Catalytic Asymmetric Dearomatization (CADA) | Synthesis of chiral fluorinated compounds from aromatic precursors | Organocatalyzed fluorocyclization of indole (B1671886) derivatives. nih.gov |

| Sequential aza-Henry Addition/Ring-Closing Metathesis | Synthesis of cyclic β-fluoroamines from acyclic precursors | Combination of enantioselective aza-Henry reaction and ring-closing metathesis. nih.gov |

The continued development of these advanced synthetic strategies will provide chemists with the tools needed to synthesize increasingly complex and functionally diverse chiral fluorinated molecules, opening up new avenues for scientific discovery.

Integration of Multidisciplinary Approaches for Accelerated Discovery in Phenolic Aminoethyl Fluorides

The discovery and development of novel phenolic aminoethyl fluorides, such as (S)-2-(1-Aminoethyl)-5-fluorophenol, are increasingly benefiting from the integration of multidisciplinary approaches. Combining synthetic chemistry with computational modeling and biological screening allows for a more rational and accelerated discovery process. This synergistic approach enables researchers to design, synthesize, and evaluate new compounds with greater efficiency and a higher probability of success.

Synthetic chemistry remains the cornerstone of this integrated approach, providing the physical molecules for evaluation. Advances in catalytic enantioselective synthesis, as discussed previously, are crucial for generating libraries of chiral fluorinated aminophenols with diverse structural features. st-andrews.ac.ukacs.orgnih.gov The ability to efficiently synthesize a range of analogs is essential for establishing structure-activity relationships (SAR).

Computational chemistry plays a vital role in the design of new molecules and in understanding their properties. st-andrews.ac.uk Molecular modeling and docking studies can predict how a compound will interact with a biological target, such as an enzyme or receptor. nih.gov This allows for the prioritization of synthetic targets and can provide insights into the mechanism of action at a molecular level. For instance, DFT calculations have been used to elucidate the mechanism of asymmetric protonation in the synthesis of heterocyclic vicinal fluoroamines, highlighting the importance of steric interactions from the catalyst. st-andrews.ac.uk

Biological evaluation is the ultimate test of a compound's potential. High-throughput screening methods allow for the rapid assessment of the biological activity of newly synthesized compounds. This can include evaluating their efficacy as enzyme inhibitors, receptor modulators, or antimicrobial agents. nih.gov The biological data then feeds back into the design-synthesis-test cycle, informing the next round of molecular design and synthesis. An example of this is the enzymatic synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key intermediate for anti-tumor drugs, where biocatalysis plays a central role. researchgate.net

The integration of these disciplines is creating a powerful paradigm for accelerated discovery in the field of phenolic aminoethyl fluorides. This approach not only speeds up the identification of promising lead compounds but also deepens our understanding of the fundamental principles governing their biological activity.

Q & A

Basic Research Questions

Q. What are the key functional groups in (S)-2-(1-Aminoethyl)-5-fluorophenol, and how do they influence its reactivity in synthetic chemistry?

- The compound contains a phenolic hydroxyl (-OH) , a fluorine atom at the 5-position, and an (S)-configured 1-aminoethyl group at the 2-position. The hydroxyl group enables hydrogen bonding and participation in acid-base reactions, while the fluorine atom enhances electronegativity and metabolic stability. The chiral aminoethyl group contributes to stereoselective interactions, critical in ligand-receptor binding studies .

- Methodological Insight : To study reactivity, perform nucleophilic substitution or oxidation reactions targeting the hydroxyl group, and compare reaction rates with non-fluorinated analogs. Use chiral HPLC to monitor enantiomeric purity during synthesis .

Q. What synthetic routes are reported for this compound, and how can enantiomeric purity be ensured?

- Common methods involve multi-step synthesis starting from fluorophenol derivatives. For example:

Friedel-Crafts alkylation to introduce the aminoethyl group.

Chiral resolution using (S)-specific catalysts (e.g., asymmetric hydrogenation) or enzymatic methods to achieve enantiopurity .

- Methodological Insight : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Validate purity via polarimetry and chiral-phase GC/MS. Compare retention times with known standards .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

- Conduct accelerated stability studies :

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Key Finding : Fluorinated phenols often exhibit enhanced thermal stability due to reduced electron density in the aromatic ring .

Advanced Research Questions

Q. How does the stereochemistry of the aminoethyl group affect biological activity in receptor-binding assays?

- The (S)-configuration may enhance binding affinity to chiral targets (e.g., G-protein-coupled receptors) compared to the (R)-enantiomer. For example:

- Experimental Design : Synthesize both enantiomers and perform competitive binding assays using radiolabeled ligands. Calculate IC₅₀ values to compare potency.

- Data Analysis : Use molecular docking simulations to correlate stereochemistry with binding pocket interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar fluorophenol derivatives?

- Case Study : Compare this compound with analogs like 3-(1-Aminoethyl)-5-fluorophenol () or 5-(Aminomethyl)-2-fluorophenol ().

- Methodological Approach :

Standardize assay conditions (cell lines, incubation time).

Perform meta-analysis of published IC₅₀ values, accounting for differences in substituent positions and stereochemistry.

Use QSAR (Quantitative Structure-Activity Relationship) modeling to identify critical substituent effects .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in radical-mediated reactions?

- DFT Workflow :

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate radical stabilization energy to predict reaction pathways.

- Key Insight : The fluorine atom reduces electron density at the 5-position, directing radical attack to the aminoethyl-substituted 2-position .

Comparative Analysis of Structural Analogs

| Compound Name | Key Differences vs. Target Compound | Biological Activity Insights | Reference |

|---|---|---|---|

| 3-(1-Aminoethyl)-5-fluorophenol | Aminoethyl group at 3-position (vs. 2-position) | Lower receptor selectivity in assays | |

| 5-(Aminomethyl)-2-fluorophenol | Aminomethyl (CH₂NH₂) vs. aminoethyl (CH(NH₂)CH₃) | Reduced metabolic stability | |

| (R)-2-(1-Aminoethyl)-4-fluorophenol | Fluorine at 4-position and (R)-configuration | Inactive in chiral receptor models |

Methodological Best Practices

- Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to minimize racemization during scale-up .

- Data Reproducibility : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Safety Protocols : Handle fluorophenol derivatives in fume hoods due to potential toxicity; refer to SDS guidelines for 5-Amino-2-chloro-4-fluorophenol analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.